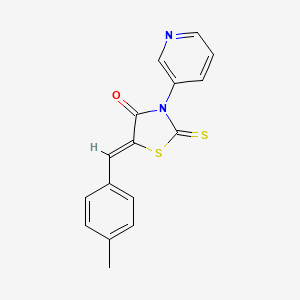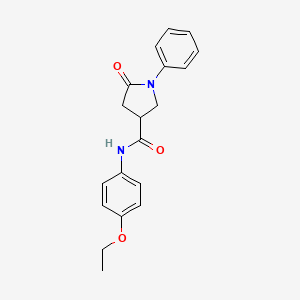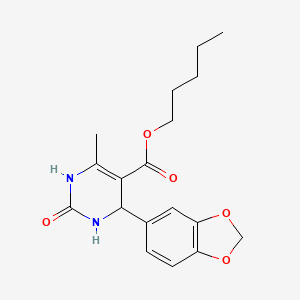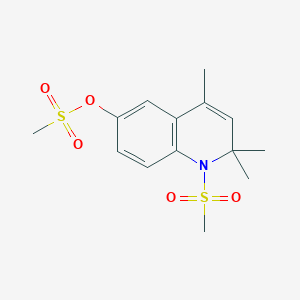
(5Z)-5-(4-methylbenzylidene)-3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a pyridine ring and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 3-pyridinecarbothioamide in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final thiazolidinone product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced sulfur functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an antimicrobial, antifungal, and anticancer agent, making it a valuable candidate for drug development and therapeutic applications.
Medicine
In medicine, (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests its use in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-IMINO-3-(PYRIDIN-3-YL)-1,3-THIAZOLIDIN-4-ONE: Similar structure with an imino group instead of a sulfanyl group.
(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-OXO-1,3-THIAZOLIDIN-4-ONE: Similar structure with an oxo group instead of a sulfanyl group.
(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-THIO-1,3-THIAZOLIDIN-4-ONE: Similar structure with a thio group instead of a sulfanyl group.
Uniqueness
The uniqueness of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12N2OS2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2OS2/c1-11-4-6-12(7-5-11)9-14-15(19)18(16(20)21-14)13-3-2-8-17-10-13/h2-10H,1H3/b14-9- |
InChI Key |
ROKQKIDRUDIHEA-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)


![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)

![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

